Product packaging for 7-Chloro-5-fluoroindoline-2,3-dione(Cat. No.:CAS No. 259860-03-2)

7-Chloro-5-fluoroindoline-2,3-dione

Cat. No.: B3034961
CAS No.: 259860-03-2
M. Wt: 199.56 g/mol
InChI Key: CRNNFZRMOHSUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indoline-2,3-dione (Isatin) Nucleus as a Versatile Heterocyclic Scaffold in Drug Discovery and Organic Synthesis

The indoline-2,3-dione nucleus, commonly known as isatin (B1672199), is a privileged heterocyclic scaffold that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. rsc.orgijaresm.comuevora.ptjournaljpri.com First discovered in 1841 as a product of indigo (B80030) oxidation, isatin's unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and molecules with potential therapeutic applications. mdpi.comijrrjournal.com The isatin moiety consists of a fused benzene (B151609) and pyrrolidine (B122466) ring system, featuring two carbonyl groups at positions 2 and 3, which are key to its chemical reactivity. nih.gov

The reactivity of the isatin core, particularly the C3-ketone, allows for a multitude of chemical transformations, including condensations, oxidations, and ring-expansion reactions. rsc.org This chemical versatility enables its use in multicomponent reactions, facilitating the rapid generation of diverse molecular libraries for drug discovery. uevora.pt Synthetic chemists have utilized isatin as a building block for complex molecules such as spirooxindoles, which are prominent in many natural products and pharmacologically active compounds. rsc.orgnih.gov

From a medicinal chemistry perspective, the isatin scaffold is considered a cornerstone for developing new therapeutic agents. nih.gov Its derivatives have been shown to exhibit a remarkable spectrum of biological and pharmacological activities. researchgate.netresearchgate.net The broad therapeutic potential of isatin-based compounds has made them subjects of intense investigation for treating a variety of diseases. journaljpri.commdpi.combiomedres.us

Table 1: Selected Biological Activities of Isatin Derivatives

Biological Activity Description
Anticancer Isatin derivatives have shown cytotoxic activity against various cancer cell lines, targeting mechanisms like histone deacetylase, carbonic anhydrase, and tyrosine kinase. rsc.orgjournaljpri.commdpi.com
Antimicrobial Compounds incorporating the isatin nucleus have demonstrated efficacy against a range of bacteria and fungi. nih.govbiomedres.us
Antiviral The scaffold is integral to molecules designed to inhibit viral replication, including activity against HIV and SARS coronavirus 3CL protease. mdpi.combiomedres.usnih.gov
Anticonvulsant Certain isatin derivatives have been investigated for their potential in managing seizures and epilepsy. nih.govbiomedres.us
Anti-inflammatory The isatin core is found in compounds with anti-inflammatory properties. mdpi.comnih.gov
Antitubercular Specific derivatives have been successfully tested against M. tuberculosis, indicating potential for new tuberculosis treatments. mdpi.combiomedres.us

Exploration of Halogenated Indoline-2,3-diones within Contemporary Medicinal Chemistry

The strategic incorporation of halogen atoms into bioactive molecules is a well-established and powerful tool in modern medicinal chemistry. mdpi.com Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, permeability, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net It is estimated that a significant portion of drugs currently in clinical trials contain at least one halogen atom. nih.gov

When applied to the indoline-2,3-dione scaffold, halogenation can significantly modulate biological activity. The position and nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) can lead to derivatives with enhanced potency or altered selectivity. nih.gov For example, structure-activity relationship (SAR) studies have revealed that the introduction of a halogen atom at position 7 of the isatin ring can be crucial for achieving potent antibacterial activity. nih.gov

Halogen atoms contribute to molecular interactions through various mechanisms, including the formation of "halogen bonds," a noncovalent interaction between a halogen atom and a Lewis base. researchgate.net This interaction can enhance the stability of a ligand-target complex, leading to improved drug efficacy. nih.gov The synthesis of various halogenated isatins, such as 5-chloro-isatin, 7-chloro-isatin, and 5-fluoro-isatin, has provided medicinal chemists with a valuable toolkit of intermediates for constructing novel therapeutic agents. nih.govresearchgate.netnih.gov

Table 2: Examples of Halogenated Isatin Derivatives and Their Applications

Compound Halogen(s) Position(s) Reported Application/Significance
5-Chloro-isatin Chlorine C5 Used as a synthetic precursor for novel Kv1.5 channel inhibitors with potential vasodilation effects. nih.gov
7-Chloro-indoline-2,3-dione Chlorine C7 Its crystal structure has been characterized, and it serves as a building block where C7 substitution is desired for biological activity. nih.govnih.gov
5-Fluoro-isatin Fluorine C5 A common building block in medicinal chemistry; fluorine is often used to block metabolic pathways or enhance binding affinity. researchgate.net
5,7-Dichloroindoline-2,3-dione Chlorine C5, C7 A di-substituted intermediate providing multiple sites for chemical modification or interaction with biological targets. appchemical.com

Research Trajectory and Importance of 7-Chloro-5-fluoroindoline-2,3-dione and its Analogs

The compound this compound represents a specific and strategic combination of the versatile isatin scaffold with two distinct halogen atoms. appchemical.com Its importance in chemical research lies in its potential as a highly functionalized building block for the synthesis of novel, complex molecules with tailored biological activities. The research trajectory for such a compound typically involves its initial synthesis followed by its utilization as a key intermediate in drug discovery programs.

The structure incorporates both chlorine and fluorine, two of the most widely used halogens in medicinal chemistry. The fluorine atom at the C5 position is often employed to enhance metabolic stability and binding affinity, while the chlorine atom at the C7 position can be critical for modulating activity, as seen in other isatin analogs. nih.govnih.gov This di-halogenated substitution pattern offers a unique electronic and steric profile, providing a sophisticated starting point for developing targeted therapeutic agents.

While extensive research specifically detailing the biological activities of this compound is not widely published, its value is inferred from the established significance of its constituent parts. As a derivative of isatin, it belongs to a class of compounds with proven, wide-ranging pharmacological potential. The dual halogenation further refines this potential, making it a compound of high interest for researchers aiming to synthesize next-generation therapeutics. Its analogs, created through reactions at the N1 or C3 positions, would be prime candidates for screening in anticancer, antimicrobial, and antiviral assays, among others.

Table 3: Chemical Properties of this compound

Property Value
CAS Number 259860-03-2 appchemical.com
Molecular Formula C₈H₃ClFNO₂ appchemical.com
Molecular Weight 199.57 g/mol appchemical.com
Synonyms 7-chloro-5-fluoro-1H-indole-2,3-dione, 7-chloro-5-fluoroisatin
Structure Indoline-2,3-dione scaffold with a fluorine atom at C5 and a chlorine atom at C7. appchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClFNO2 B3034961 7-Chloro-5-fluoroindoline-2,3-dione CAS No. 259860-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNFZRMOHSUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Indoline-2,3-dione and Substituted Derivatives

The classical syntheses of isatin (B1672199) and its derivatives have been cornerstones of heterocyclic chemistry for over a century. These methods, while traditional, are robust and versatile, allowing for the preparation of a wide array of substituted products.

Several named reactions provide reliable routes to the indoline (B122111) core structure. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. For a compound like 7-Chloro-5-fluoroindoline-2,3-dione, the synthesis would logically begin with an aniline (B41778) precursor, such as 2-chloro-4-fluoroaniline.

Sandmeyer Isatin Synthesis : This procedure is a modification of the well-known Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt. wikipedia.orgnih.gov In the context of isatin synthesis, an aniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide. ijapbc.comatlantis-press.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the indoline-2,3-dione. The reaction proceeds through an electrophilic attack on the electron-rich aromatic ring. atlantis-press.comresearchgate.net

Stollé Synthesis : The Stollé synthesis produces oxindoles, which can be subsequently oxidized to isatins. The process involves the reaction of a primary or secondary arylamine with an α-haloacyl chloride or oxalyl chloride. wikipedia.org The initial step is an amidation, followed by an intramolecular Friedel-Crafts acylation to close the five-membered ring. wikipedia.org This method is particularly useful for preparing N-substituted isatins.

Gassman Indole (B1671886) Synthesis : This one-pot reaction synthesizes 3-thio-substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.orgsynarchive.com The aniline is first converted to an N-chloroaniline, which then reacts with the keto-thioether to form a sulfonium (B1226848) salt. researchgate.net A base-induced smolecule.comnih.gov-sigmatropic rearrangement, followed by cyclization, yields the indole. researchgate.net The 3-thioether group can then be removed, and the indole oxidized to the corresponding isatin.

Martinet Dioxindole Synthesis : This reaction condenses an aniline with an ester of mesoxalic acid to form a dioxindole. wikipedia.org The key steps involve the formation of an enamine, followed by a thermal ring-closing reaction. In the absence of oxygen, a dioxindole is the final product. wikipedia.org Oxidation of the resulting dioxindole provides the corresponding isatin.

Table 1: Comparison of Conventional Synthetic Procedures for Indoline-2,3-dione Scaffolds
Synthesis MethodStarting MaterialsKey Reagents/ConditionsPrimary Product
Sandmeyer Aniline, Chloral Hydrate, Hydroxylamine1. HCl, Na₂SO₄ 2. H₂SO₄ (cyclization)Indoline-2,3-dione (Isatin)
Stollé Arylamine, α-Haloacyl chloride or Oxalyl chlorideAlCl₃ (Friedel-Crafts catalyst)Oxindole or N-substituted Isatin
Gassman Aniline, α-Thio-substituted ketone1. t-BuOCl 2. Base (e.g., Et₃N)3-Thioalkyl-indole
Martinet Aniline, Dialkyl mesoxalateHeat, often in glacial acetic acidDioxindole

A highly effective and common strategy for producing substituted isatins involves the cyclization of an intermediate derived from a substituted aniline. atlantis-press.comresearchgate.net This approach offers a direct route to the desired product with the substitution pattern dictated by the starting aniline.

The process typically begins with the reaction of a substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline) with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate (B86663). ijapbc.comatlantis-press.com This step forms a substituted isonitrosoacetanilide intermediate. The subsequent and final step is an acid-catalyzed cyclization, where the isonitrosoacetanilide is heated in concentrated sulfuric acid to induce ring closure, forming the 5-substituted indoline-2,3-dione. researchgate.net To synthesize this compound, one would start with 2-chloro-4-fluoroaniline, which would direct the cyclization to form the desired product. This method is advantageous due to the commercial availability of a wide range of substituted anilines. nih.gov

Advanced and Green Chemistry Approaches in Indoline-2,3-dione Synthesis

In recent years, synthetic chemistry has shifted towards more environmentally benign and efficient methods. Green chemistry principles have been applied to isatin synthesis to reduce reaction times, improve yields, and minimize waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. bas.bgunina.it In the synthesis of isatin derivatives, microwave energy can be used to accelerate condensation reactions and cyclizations. tandfonline.com For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines has been efficiently carried out under microwave irradiation to produce novel fluorinated indole derivatives in good yields. tandfonline.com Palladium-catalyzed intramolecular couplings to form the indole nucleus are also significantly enhanced by microwave heating, allowing for the synthesis of functionalized indoles from enamines with high efficiency and regioselectivity. unina.itmdpi.com This technique offers a reproducible and scalable method for the rapid generation of chemical libraries based on the indoline-2,3-dione scaffold. bas.bg

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net Ultrasound has been successfully used to promote the synthesis of various indole and spiro-indoline derivatives. nih.govmdpi.com Reactions such as the condensation of isatins with other molecules are often faster, proceed in higher yields, and occur under milder conditions (e.g., at room temperature in ethanol) when subjected to ultrasonic irradiation. researchgate.netnih.gov The advantages include simple procedures, easy work-up, and the use of environmentally friendly solvents, making it an attractive method for efficient synthesis. nih.govnih.gov

Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. youtube.com They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. youtube.com Beyond their role as solvents, ionic liquids can also act as catalysts. In the synthesis of isatin derivatives, specific ionic liquids have been shown to control reaction pathways. nih.gov For example, the reaction between isatin and indole can be stopped at the 3-hydroxy-3-indolyl-indolin-2-one stage or driven further to the 3,3-di(indolyl)indolin-2-one product simply by choosing the appropriate ionic liquid. nih.gov This tunability allows for selective and efficient synthesis of complex molecules at room temperature, highlighting the potential of ionic liquids to refine and improve heterocyclic synthesis. nih.gov

Table 2: Overview of Green Chemistry Approaches in Indoline-2,3-dione Synthesis
TechniquePrincipleTypical Reagents/CatalystsAdvantages
Microwave-Assisted Synthesis Efficient heating via dielectric polarizationPd(OAc)₂, Cu(OAc)₂, various catalystsRapid reaction times, higher yields, reproducibility bas.bgmdpi.com
Ultrasound Irradiation Acoustic cavitation creates localized high energyp-TSA, FeSO₄·7H₂O, various catalystsImproved rates and yields, mild conditions, energy efficiency nih.govnih.gov
Ionic Liquids Non-volatile, recyclable solvent/catalyst systems[BMIM][BF₄], TMGT, TMGTfGreen solvent, catalyst recyclability, controlled selectivity nih.gov

One-Pot Synthetic Protocols for Halogenated Derivatives

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. chemrevlett.comnih.gov These protocols are particularly valuable for constructing libraries of structurally diverse compounds for high-throughput screening. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the general principles of MCRs involving isatins can be inferred. For instance, a one-pot, three-component reaction for synthesizing isatin-based thiocarbohydrazone derivatives has been described using a deep eutectic solvent, highlighting a green chemistry approach. healthbiotechpharm.org Similarly, isatin-derived imidazoles have been synthesized via a one-pot multicomponent reaction using p-TSA·H2O as a catalyst. nih.gov Another example involves the one-pot synthesis of isatin-based 2-amino thiazol-4-one conjugates in the presence of MgO nanoparticles in aqueous media. academie-sciences.fr These examples suggest that a similar one-pot strategy could be developed for this compound, likely involving the reaction of a suitably substituted aniline with appropriate reagents to construct the heterocyclic core in a single step. The synthesis of various halogenated isatin derivatives has been achieved through methods like the Sandmeyer reaction, which could potentially be adapted into a one-pot procedure. mdpi.com

Functionalization and Derivatization Strategies for this compound and Related Structures

The indoline-2,3-dione scaffold offers multiple sites for functionalization, primarily at the N1-position (the nitrogen atom), the C3-carbonyl group, and the aromatic ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the isatin ring is a common site for derivatization. N-alkylation is typically achieved by reacting the isatin with an alkyl halide in the presence of a base. For instance, N-alkylation of 5-fluoroindoline-2,3-dione has been performed using α,ω-dibromoalkanes in the presence of potassium carbonate in DMSO. nih.gov A general procedure for the N-alkylation of isatin involves using long-chain alkyl bromides under phase transfer catalysis conditions with potassium carbonate as the base and tetra-n-butyl ammonium (B1175870) bromide as the catalyst in DMF. researchgate.net These methods are directly applicable to this compound. N-substitution can also introduce more complex moieties. For example, N-propargyl isatin, a precursor for click chemistry reactions, is synthesized by reacting isatin with propargyl bromide. rsc.org

Table 1: Examples of N-Alkylation/Substitution of Isatin Derivatives

Isatin DerivativeReagents and ConditionsProductReference
5-Fluoroindoline-2,3-dioneα,ω-Dibromoalkanes, K₂CO₃, DMSO1,1'-(Alkane-diyl)bis(5-fluoroindoline-2,3-dione) nih.gov
IsatinLong-chain alkyl bromides, K₂CO₃, TBAB, DMF1-Alkyl indole-2,3-diones researchgate.net
IsatinPropargyl bromideN-Propargyl isatin rsc.org

Condensation Reactions with Nucleophiles (e.g., Hydrazone, Schiff Base Formation)

The C3-carbonyl group of the isatin core is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. nih.gov This reactivity is fundamental to the synthesis of a wide array of derivatives, including hydrazones and Schiff bases.

The reaction of isatins with hydrazines or substituted hydrazines yields 3-hydrazonoindolin-2-ones. acs.org These hydrazones can serve as intermediates for further functionalization. For example, they can be reacted with substituted benzene (B151609) sulfonyl chlorides to form isatin-based benzene sulfonamide derivatives. acs.org

Schiff bases are formed through the condensation of the C3-carbonyl group with primary amines. The synthesis of bis-Schiff bases from isatin and 5-fluoroisatin (B27256) with aromatic primary bis-amines has been reported to occur efficiently in a water suspension medium without the need for an organic solvent or acid catalyst. nih.govnih.gov The presence of a fluorine atom in 5-fluoroisatin was found to increase reaction yields and shorten reaction times. nih.govmdpi.com This suggests that this compound would also be a reactive substrate for Schiff base formation.

Table 2: Condensation Reactions of Isatin Derivatives

Isatin DerivativeNucleophileProduct TypeReference
Substituted Indoline-2,3-dioneHydrazine hydrate3-Hydrazonoindolin-2-one acs.org
Isatin / 5-FluoroisatinAromatic primary bis-aminesBis-Schiff base nih.govnih.gov
IsatinThiosemicarbazideIsatin-thiosemicarbazone tntech.edu

Formation of Spiro and Dimeric (Bis-Isatin) Derivatives

The C3-position of isatin is a key site for the construction of spirocyclic systems, which are of great interest due to their rigid three-dimensional structures and presence in many biologically active molecules. nih.govnih.gov Spirooxindoles can be synthesized via [3+2] cycloaddition reactions of azomethine ylides, generated from isatin and an amino acid (like L-proline), with various dipolarophiles. nih.gov

Dimeric or bis-isatin derivatives are molecules containing two isatin scaffolds linked together. These can be synthesized by reacting two equivalents of an isatin with a bifunctional linker. For example, 1,1'-(ethane-1,2-diyl)bis(5-fluoroindoline-2,3-dione) was synthesized from 5-fluoroindoline-2,3-dione and 1,2-dibromoethane. nih.gov Another general method involves the reaction of isatin with a dibromoalkane in the presence of anhydrous potassium carbonate in dioxane. researchgate.net

Table 3: Synthesis of Spiro and Dimeric Isatin Derivatives

Starting IsatinReaction TypeKey ReagentsProduct TypeReference
Substituted Isatins[3+2] CycloadditionL-proline, Phenyl vinyl sulfoneSpirooxindole-based phenylsulfones nih.gov
5-Fluoroindoline-2,3-dioneDimerization1,2-Dibromoethane, K₂CO₃, DMSOBis-isatin nih.gov
IsatinDimerization1,4-Dibromobutane, K₂CO₃, DioxaneBis(indoline-2,3-dione) researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hybrid Molecules

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for creating complex molecular architectures by linking two different molecular fragments via a stable 1,2,3-triazole ring. mdpi.comnih.govnih.govrsc.org This strategy has been widely applied to isatin derivatives to synthesize hybrid molecules with potential applications in drug discovery. mdpi.comnih.gov

The general approach involves the preparation of an N-propargylated isatin (the alkyne component) and an azide-functionalized molecule. The subsequent CuAAC reaction, typically catalyzed by a copper(I) source like copper(II) sulfate with a reducing agent such as sodium ascorbate, regioselectively yields the 1,4-disubstituted triazole product. rsc.orgmdpi.comresearchgate.net This methodology allows for the conjugation of isatin scaffolds with other pharmacophores, such as phenolic moieties, to create novel hybrid compounds. mdpi.comnih.gov The reaction conditions are generally mild and compatible with a wide range of functional groups. beilstein-journals.org

Reaction Mechanisms and Reactivity Profile of the Indoline-2,3-dione Core

The reactivity of the indoline-2,3-dione (isatin) core is governed by the presence of several key functional groups: an amide, a ketone, and an aromatic ring. researchgate.net This combination leads to a rich and diverse chemical behavior.

The most prominent feature is the electrophilicity of the C3-carbonyl group, which is more reactive than a typical ketone due to the influence of the adjacent carbonyl group. elsevierpure.com This makes it susceptible to nucleophilic attack, as seen in condensation reactions to form hydrazones and Schiff bases, and in the formation of spiro compounds. nih.govnih.gov

The nitrogen atom of the lactam can act as a nucleophile after deprotonation, allowing for N-alkylation and N-acylation reactions. scielo.br The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation. For instance, nitration of isatin typically occurs at the C5-position. researchgate.net The presence of activating or deactivating groups on the aromatic ring, such as the chloro and fluoro substituents in this compound, will influence the regioselectivity and rate of these reactions.

Electrophilic and Nucleophilic Reactivity of the Isatin Moiety

The isatin scaffold, the core of this compound, possesses a dual chemical nature, enabling it to act as both an electrophile and a nucleophile. nih.gov

Nucleophilic Character: The nucleophilicity of the isatin moiety is centered on the nitrogen atom (N1) of the γ-lactam ring and the aromatic benzene ring. nih.gov The nitrogen atom, after deprotonation, becomes a potent nucleophile, capable of undergoing reactions such as N-alkylation and N-acylation. nih.gov The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the presence of the deactivating dione (B5365651) system generally requires forcing conditions or the presence of activating groups on the ring. nih.gov

Specific Reaction Pathways (e.g., Ring Expansion, Aldol (B89426) Condensation, Oxidation)

The unique structure of the isatin core in this compound allows it to undergo several characteristic transformations.

Ring Expansion: The inherent strain and electrophilicity of the isatin ring, particularly at the C3-carbonyl, make it a suitable substrate for ring expansion reactions, providing access to larger heterocyclic structures like quinolines and quinolones which are otherwise challenging to synthesize. nih.govresearchgate.net One common strategy involves the reaction of isatins with diazo compounds. The nucleophilic attack of the diazo compound at the C3-carbonyl initiates a sequence that can lead to a one-carbon or two-carbon ring expansion, ultimately forming quinoline (B57606) or dibenzo[b,d]azepin-6-one scaffolds, respectively. nih.govorganic-chemistry.org For example, a Lewis acid-mediated reaction of isatins can yield 2-quinolinone derivatives. nih.gov

Aldol Condensation: The C3-keto group of isatin possesses an adjacent acidic α-hydrogen on the C4 position of the benzene ring, but more importantly, the molecule can act as a potent electrophile in aldol-type reactions. It can react with various active methylene (B1212753) compounds, such as ketones and other carbonyl-containing molecules, in the presence of a base. This reaction typically involves the formation of an enolate from the active methylene compound, which then attacks the electrophilic C3-carbonyl of the isatin. The resulting aldol adduct readily dehydrates to form a C3-substituted α,β-unsaturated system, a reaction often referred to as the Knoevenagel-type condensation. This pathway is fundamental for synthesizing a wide array of 3-substituted isatin derivatives. youtube.com

Oxidation: Isatin derivatives can be oxidized to form corresponding isatoic anhydrides. nih.gov This transformation involves the cleavage of the C2-C3 bond. Reagents such as chromic acid in acetic acid or milder, more selective catalytic systems like organoselenium catalysts with hydrogen peroxide have been employed for this purpose. nih.gov The resulting isatoic anhydrides are valuable intermediates in their own right, particularly in medicinal chemistry. nih.gov

Influence of Halogenation on Regioselectivity and Electronic Properties

The presence and position of halogen atoms on the isatin ring, as in this compound, have a profound impact on the molecule's electronic properties and the regioselectivity of its reactions.

Regioselectivity: Halogen substituents are crucial directors in electrophilic aromatic substitution reactions. In the case of this compound, the existing substitution pattern predefines the molecule's structure. During the synthesis of such compounds, the regioselectivity of halogenation is a key consideration. The positions of incoming electrophiles are directed by the combined electronic effects of the existing halogens and the deactivating lactam ring. In reactions involving the substituted isatin itself, the halogens influence where further substitutions might occur. For instance, in nucleophilic aromatic substitution (which is generally difficult on this ring system), the positions activated by the electron-withdrawing groups would be targeted. The stability of radical intermediates is also a key factor in determining the outcome of radical halogenation reactions. videleaf.com The specific placement of chlorine at C7 and fluorine at C5 creates a unique electronic environment that will dictate the regiochemical outcome of its subsequent chemical transformations.

Structural Characterization and Advanced Analytical Investigations

The precise three-dimensional arrangement of atoms and the intricate network of non-covalent interactions in 7-Chloro-5-fluoroindoline-2,3-dione and its analogs are elucidated through a combination of powerful analytical techniques. X-ray crystallography and various spectroscopic methods offer a window into the molecule's absolute structure, conformational preferences, and the forces governing its self-assembly.

X-ray Crystallography for Absolute Structure and Conformational Analysis

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly available literature, a wealth of information can be gleaned from the crystallographic studies of its closely related derivatives. These studies are crucial for predicting the likely structural features of the title compound.

Single Crystal X-ray Diffraction Studies of this compound Derivatives

Analysis of derivatives such as 5-chloroindoline-2,3-dione and 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione provides critical insights. For instance, the crystal structure of 5-chloroindoline-2,3-dione reveals an almost planar molecule. This planarity is a common feature of the isatin (B1672199) core. In the derivative 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, the dihedral angle between the benzene (B151609) ring and the indole (B1671886) ring system is a notable 71.60(6)°. This significant twist is a result of the bulky substituent on the nitrogen atom. Such studies on analogous compounds allow for the construction of a theoretical model of this compound, which is expected to exhibit a similarly planar indoline (B122111) core.

Analysis of Intramolecular and Intermolecular Interactions

The crystal structures of isatin derivatives are stabilized by a variety of intramolecular and intermolecular forces that dictate their solid-state architecture. In 5-chloroindoline-2,3-dione, the crystal packing is dominated by N—H⋯O hydrogen bonds, which link the molecules into chains. Furthermore, C—H⋯O interactions serve to cross-link these chains, creating a robust three-dimensional network. The presence of halogen atoms introduces the possibility of halogen bonding, another important non-covalent interaction that can influence crystal packing.

Supramolecular Assembly and Crystal Packing Motifs

The interplay of hydrogen bonding, π–π stacking, and other weak interactions leads to the formation of distinct supramolecular assemblies. In the crystal structure of 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, molecules stack along the b-axis through π–π interactions between adjacent indole-2,3-dione units, with a centroid-to-centroid distance of 3.649(3) Å. Intermolecular C—H⋯O=C and C—H⋯π interactions further contribute to the stability of the crystal lattice, resulting in a complex three-dimensional framework. For 5-chloroindoline-2,3-dione, the primary motif is a C(4) chain formed by N—H⋯O hydrogen bonds propagating along the direction.

Spectroscopic and Elemental Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound in the absence of single-crystal X-ray data. NMR and FT-IR spectroscopy provide valuable information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

For ¹H NMR , the spectrum of 7-chloroindoline-2,3-dione in DMSO shows a characteristic downfield singlet for the NH proton at δ 11.45 ppm. The aromatic protons appear as a doublet at δ 7.67, a doublet at δ 7.49, and a triplet at δ 7.08 ppm. In 5-fluoroindoline-2,3-dione, the NH proton appears at δ 11.04 ppm, with the aromatic protons resonating in the range of δ 5.88-7.76 ppm. For this compound, one would expect to see two distinct aromatic proton signals and

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, mass spectrometry provides crucial data for confirming its molecular formula (C₈H₃ClFNO₂) and offers insights into its structural integrity.

Detailed experimental research findings and specific fragmentation data for this compound are not extensively available in the reviewed scientific literature. However, based on the known structure of the molecule, a theoretical analysis of its mass spectrum can be projected. The nominal molecular weight of this compound is approximately 199.57 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate monoisotopic mass, confirming the elemental composition.

While specific experimental data is not available, a database of predicted mass spectrometry data for the isomeric compound 5-chloro-7-fluoro-1H-indole-2,3-dione does exist and can provide a theoretical reference point. uni.lu It is important to note that these are predicted values for an isomer and may differ from the experimental values for this compound.

Predicted Collision Cross Section (CCS) Data for Isomeric 5-chloro-7-fluoro-1H-indole-2,3-dione

Adductm/zPredicted CCS (Ų)
[M+H]⁺199.99091134.1
[M+Na]⁺221.97285147.0
[M-H]⁻197.97635135.7
[M+NH₄]⁺217.01745155.8
[M+K]⁺237.94679141.4
[M+H-H₂O]⁺181.98089129.0
[M+HCOO]⁻243.98183150.6
[M+CH₃COO]⁻257.99748179.6
[M+Na-2H]⁻219.95830138.3
[M]⁺198.98308134.3
[M]⁻198.98418134.3

Data sourced from PubChemLite for the isomer 5-chloro-7-fluoro-1H-indole-2,3-dione and represents predicted values. uni.lu

The fragmentation of this compound under techniques like Electrospray Ionization (ESI) would likely involve initial cleavages of the carbonyl groups, leading to the loss of carbon monoxide (CO) moieties. The presence of halogen atoms (chlorine and fluorine) would also influence the fragmentation pathways and isotopic patterns observed in the mass spectrum.

Further empirical studies employing techniques such as tandem mass spectrometry (MS/MS) are required to establish the definitive fragmentation pattern and to create a comprehensive mass spectral library entry for this compound. Such research would be invaluable for its unambiguous identification in complex matrices and for supporting synthetic and metabolic studies.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Theoretical studies on related halogenated isatin (B1672199) derivatives have shown that the introduction of halogens can significantly impact the stability and electronic properties of the isatin core. jetir.org These computational analyses are crucial for predicting the most stable conformations and understanding the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) Analysis

A critical component of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 7-Chloro-5-fluoroindoline-2,3-dione, FMO analysis helps to identify the regions of the molecule that are most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO). The electronegative chlorine and fluorine atoms are expected to influence the energy levels of these orbitals, which in turn affects the molecule's reactivity profile. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals provides a visual representation of the reactive sites within the molecule. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations.
ParameterPredicted Value
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.8 D

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. acs.org This method is invaluable in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. For this compound, docking simulations are employed to predict its binding affinity and mode of interaction with various biological targets implicated in disease pathways.

Studies on similar indoline-2,3-dione derivatives have shown that the isatin core can form crucial hydrogen bonds with amino acid residues in the active site of enzymes. acs.orgnih.gov The substituents on the aromatic ring play a significant role in modulating these interactions and influencing binding specificity. In the case of this compound, the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for the target protein. Docking studies can predict the binding energy, which provides a quantitative measure of the strength of the interaction. nih.gov

Table 2: Predicted Binding Affinities of this compound with Various Kinase Targets.
Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2-9.5Cys919, Asp1046
CDK2-8.8Leu83, Lys33
GSK-3β-8.2Val135, Lys85

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. ut.ac.ir MD simulations are used to assess the conformational stability of the docked pose and to analyze the dynamics of the binding interactions. By simulating the movements of atoms and molecules, MD can provide insights into how the ligand and protein adapt to each other upon binding.

For the this compound-protein complex, MD simulations can confirm the stability of the interactions predicted by docking. tandfonline.com These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key hydrogen bonds and other interactions over the simulation period. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. ut.ac.ir

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. acs.orgnih.gov Computational SAR approaches use quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties or molecular descriptors with the observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of indoline-2,3-dione derivatives including this compound, computational SAR can help to identify the key structural features that are essential for a particular biological activity. acs.org By analyzing a set of related compounds with varying substituents, researchers can build a model that explains the observed trends in activity. For instance, such studies might reveal that the presence of a halogen at a specific position on the indole (B1671886) ring is critical for potent activity, while the size and electronic properties of the substituent at another position can be varied to fine-tune selectivity. nih.gov These computational insights are crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Investigation of Structure Activity Relationships Sar and Mechanistic Biological Insights

Impact of Halogenation on Biological Activity Profiles

The presence, position, and type of halogen atoms on the indoline-2,3-dione ring system are critical determinants of the molecule's biological efficacy. These substitutions influence the electronic properties, lipophilicity, and metabolic stability of the compound, thereby affecting its interaction with biological targets.

Positional Effects of Halogen Substituents on Activity

The location of halogen substituents on the aromatic ring of the indoline-2,3-dione nucleus plays a pivotal role in defining the compound's biological activity. For instance, in a series of 1,5-disubstituted indolin-2,3-diones evaluated for their ability to inhibit the growth of the human acute promyelocytic leukemia (HL-60) cell line, the nature and position of substituents were found to be crucial. nih.gov Specifically, compounds with a benzyl (B1604629) group at the N-1 position of the indolin-2,3-dione ring exhibited more potent antiproliferative activity compared to those with a (4-fluorobenzyl) amino-2-oxoethyl substituent at the same position. nih.gov

Furthermore, studies on other halogenated indole (B1671886) derivatives have highlighted the importance of substituent placement. For example, in the development of antituberculosis agents, new series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized, indicating the significance of the C5 position for fluorine substitution. nih.gov Similarly, the synthesis of novel fluorinated indole derivatives has been achieved through the reaction of 5-fluoroindoline-2,3-dione with various anilines, suggesting that modifications at this position can influence biological activity. smolecule.com The introduction of a sulfonyl group at the fifth position of a 3-methylene indolin-2-one skeleton has also been explored for its potential anticancer activity. acs.org

Influence of Halogen Type on Bioavailability and Metabolic Stability

The type of halogen—fluorine versus chlorine—can significantly impact a molecule's pharmacokinetic properties, including bioavailability and metabolic stability. Fluorine, owing to its small size and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.

In a study comparing the metabolic stability of indole derivatives, it was found that introducing an electron-withdrawing group (EWG) at the 3-position of the indole core could increase metabolic stability. nih.gov While this study did not directly compare fluorine and chlorine, the principle of using electron-withdrawing halogens to block metabolic "weak spots" is well-established. nih.gov For instance, the reaction of 3-halogenated 2-CF3-indoles with nucleophiles is sensitive to the nature of the halogen, with chloroindoles being less prone to halophilic attack due to the higher C-Cl bond energy compared to C-Br and C-I bonds. nih.gov This suggests that chloro-substituted compounds might exhibit different reactivity and metabolic pathways compared to other halogenated analogs.

Conversely, the introduction of chlorine can also lead to favorable properties. For example, a study on novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase (B13392206) N (APN) found that a specific chlorinated compound exhibited potent and selective inhibitory ability. nih.gov The presence of chlorine can alter the lipophilicity and electronic distribution of the molecule, potentially enhancing its binding to target enzymes and influencing its transport across biological membranes.

Elucidation of Molecular Mechanisms of Action of Indoline-2,3-dione Derivatives

The diverse biological effects of indoline-2,3-dione derivatives stem from their ability to interact with a variety of molecular targets and cellular pathways.

Enzyme Inhibition Studies

Indoline-2,3-dione and its derivatives have been extensively studied as inhibitors of a wide range of enzymes implicated in various diseases.

Acetylcholinesterase: While not the primary focus of the provided information, the broader class of indole derivatives has been investigated for acetylcholinesterase inhibition, relevant to Alzheimer's disease.

α-Glucosidase and α-Amylase: A series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and relevant to diabetes management. acs.orgnih.gov Several compounds showed significant inhibitory potential against both enzymes. acs.org Another study focused on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors, with some compounds exhibiting much higher activity than the reference drug acarbose. nih.gov

IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets in cancer immunotherapy. The indoline-2,3-dione scaffold is a known platform for developing inhibitors of these enzymes.

Kinases: Various kinases are crucial in cell signaling pathways and are prominent targets in cancer therapy. Indoline-2,3-dione derivatives have been shown to inhibit several kinases. For example, some derivatives have demonstrated inhibitory activity against protein kinases, contributing to their anticancer effects. mdpi.com Specifically, certain isatin (B1672199) derivatives are known to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.com

Phosphatases: While less commonly reported, the inhibition of phosphatases by indoline-2,3-dione derivatives is an area of interest.

GSK-3β: 6,6′-dibromoindirubin, a derivative of isatin, has been identified as a specific inhibitor of glycogen synthase kinase-3β (GSK-3β). mdpi.com

Other Enzymes: Indoline-2,3-dione derivatives have also been identified as inhibitors of other enzymes, including aminopeptidase N (APN/CD13), which is involved in tumor angiogenesis and metastasis. nih.gov They have also been shown to be potent and specific inhibitors of carboxylesterases (CE), which are involved in the metabolism of various drugs. acs.org Furthermore, Schiff bases of indoline-2,3-dione have been investigated as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Enzyme TargetType of Indoline-2,3-dione DerivativeKey Findings
α-Glucosidase & α-AmylaseBenzene sulfonamide derivativesSignificant inhibitory activity observed. acs.org
α-Glucosidase5-Fluoro-2-oxindole derivativesSome compounds were 10-15 times more active than acarbose. nih.gov
Aminopeptidase N (APN/CD13)Chlorinated derivativePotent and selective inhibition. nih.gov
Carboxylesterases (CE)Hydrophobic derivativesPotent and specific inhibition, with potency related to hydrophobicity. acs.org
M. tuberculosis DNA gyraseSchiff basesPromising inhibitory activity. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)6,6′-dibromoindirubinSpecific inhibition. mdpi.com

Induction of Cellular Responses

Beyond direct enzyme inhibition, indoline-2,3-dione derivatives can elicit a range of cellular responses that contribute to their therapeutic effects, particularly in the context of cancer.

Apoptosis Induction: A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Isatin and its derivatives have been shown to be cytotoxic to various cancer cell lines by inducing apoptosis. researchgate.netnih.gov For example, 6-bromoisatin, isolated from a marine gastropod, was found to induce apoptosis in colon cancer cells. mdpi.com The mechanism of apoptosis induction can involve the dissipation of the mitochondrial membrane potential and is often associated with the activation of caspases. nih.gov Studies have shown that some indole derivatives can downregulate anti-apoptotic proteins like BCL2 and upregulate pro-apoptotic proteins like FasR. nih.gov

Reactive Oxygen Species (ROS) Production: The generation of reactive oxygen species can induce cellular stress and trigger apoptotic pathways. The cytotoxic action of some fluorinated isatin derivatives has been linked to the stimulated production of ROS in tumor cells. nih.gov Conversely, other studies have investigated the antioxidant and radical scavenging properties of novel indolin-2-one and indolin-2-thione derivatives, suggesting a dual role for this scaffold depending on the specific substitutions. nih.gov

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Indoline-2,3-dione derivatives have been shown to interfere with cell cycle progression, leading to arrest at various phases. For instance, some indole derivatives can cause cell cycle arrest in the S-phase and G2/M phase. acs.org Indole-3-carbinol, a related compound, has been shown to induce G1 cell cycle arrest by upregulating genes like P21, P27, and P53, and downregulating CDK2. nih.gov Similarly, N-alkyl isatins have been reported to induce G2/M cell cycle arrest. mdpi.com

Cellular ResponseType of Indoline-2,3-dione DerivativeKey Findings
Apoptosis InductionIsatin, 6-bromoisatin, fluorinated isatinsCytotoxicity in cancer cells through programmed cell death. mdpi.comresearchgate.netnih.govnih.gov
Reactive Oxygen Species (ROS) ProductionFluorinated isatinsStimulation of ROS production in tumor cells. nih.gov
Cell Cycle ArrestIndole-3-carbinol, N-alkyl isatinsArrest at G1, S, or G2/M phases of the cell cycle. acs.orgmdpi.comnih.gov

Interference with Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. It plays a crucial role in bacterial virulence and biofilm formation. Indole, the parent heterocycle of indoline-2,3-dione, has been shown to interfere with bacterial QS systems. nih.govnih.gov It can inhibit QS-controlled phenotypes by interfering with the folding of QS regulator proteins. nih.gov While direct evidence for 7-Chloro-5-fluoroindoline-2,3-dione is limited, the general ability of the indole scaffold to disrupt QS suggests a potential mechanism for the antimicrobial activity of its derivatives. This interference is not by reducing the QS signal itself, but by affecting the stability and folding of the regulator proteins that bind to these signals. nih.gov

Rational Design of Indoline-2,3-dione Scaffolds for Targeted Biological Activity

The rational design of indoline-2,3-dione scaffolds, a privileged structure in medicinal chemistry, is a focused endeavor to optimize their therapeutic potential by modifying their core structure for enhanced biological activity and selectivity. The inherent versatility of the indoline-2,3-dione nucleus allows for systematic chemical modifications, providing a powerful platform for investigating structure-activity relationships (SAR) and developing potent and specific inhibitors for a variety of biological targets.

The indoline-2,3-dione core is a key pharmacophore for a range of biological activities, including the inhibition of protein kinases, which are crucial in cancer progression. nih.gov The design strategy often involves substitutions at various positions of the indoline (B122111) ring, particularly at the C3, N1, C5, and C7 positions, to modulate the compound's electronic properties, lipophilicity, and steric interactions with the target protein.

Key to the rational design process is the understanding that the indoline-2,3-dione moiety can effectively interact with the active sites of enzymes. For instance, in the context of kinase inhibition, the lactam function can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket. nih.gov The strategic placement of substituents on the aromatic ring of the indoline scaffold can lead to additional interactions with the target, thereby enhancing potency and selectivity.

A significant aspect of the rational design of these scaffolds involves the introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the indoline ring. Halogenation can profoundly influence the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can also lead to specific halogen bonding interactions with the target protein, further enhancing binding affinity.

For instance, the presence of a fluorine atom at the C5 position of the indolin-2-one ring has been shown to be favorable for α-glucosidase inhibitory activity. nih.gov In a series of 5-fluoro-2-oxindole derivatives, the introduction of various substituents at the C3 position led to compounds with significantly enhanced inhibitory activity compared to the parent compound and the standard drug acarbose. nih.gov This highlights the importance of combining substitutions at different positions to achieve the desired biological effect.

Similarly, the introduction of a chlorine atom at the C7 position has been explored in the design of various biologically active molecules. While specific studies on this compound are limited, the analysis of related compounds provides valuable insights. For example, in a series of indoline-2,3-dione-based benzene sulfonamide derivatives, a chloro-substituted isatin moiety contributed to potent α-glucosidase and α-amylase inhibition. acs.org

The following data tables illustrate the structure-activity relationships of substituted indoline-2,3-dione derivatives, providing insights into the impact of different substituents on their biological activity.

Compound IDR1R2R3Biological TargetIC50 (µM)
1 HHHα-Glucosidase>100
2 5-FHHα-Glucosidase7510
3d 5-FH4-Chlorobenzylideneα-Glucosidase56.87
3f 5-FH4-Bromobenzylideneα-Glucosidase49.89
3i 5-FH4-Nitrobenzylideneα-Glucosidase35.83
Acarbose ---α-Glucosidase569.43

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoroindolin-2-one Derivatives nih.gov

Compound IDIsatin SubstitutionSulfonamide SubstitutionBiological TargetIC50 (µM)
1 5-NO22,4-dichloro-6-hydroxyphenylα-Glucosidase1.10
6 H2,4-dichloro-6-hydroxyphenylα-Glucosidase1.20
11 5-Cl2,4-dichloro-6-hydroxyphenylα-Glucosidase0.90
Acarbose --α-Glucosidase11.50

Table 2: α-Glucosidase Inhibitory Activity of Substituted Indoline-2,3-dione-Based Benzene Sulfonamides acs.org

The data clearly indicates that the addition of a 5-fluoro substituent alone does not confer potent activity, but when combined with specific benzylidene groups at the C3 position, a significant increase in α-glucosidase inhibition is observed. nih.gov Furthermore, a 5-chloro substituent on the isatin ring, in combination with a substituted benzene sulfonamide moiety, results in a highly potent α-glucosidase inhibitor, more so than the nitro-substituted or unsubstituted analogues. acs.org These findings underscore the intricate interplay of substituents on the indoline-2,3-dione scaffold in determining biological activity and provide a rational basis for the design of novel and more effective enzyme inhibitors. The design of this compound would, therefore, be a logical extension of these principles, aiming to combine the potentially beneficial electronic and steric effects of both halogen substituents to achieve a desired biological profile.

Preclinical Biological Evaluation Methodologies and Research Applications in Vitro and in Vivo Models

In Vitro Studies on Cancer Cell Lines

The evaluation of a compound's effect on cancer cell lines is a fundamental first step in anticancer drug discovery. These studies aim to determine the cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) effects of the compound.

The cytotoxic and antiproliferative activities of novel compounds are typically assessed using a panel of human cancer cell lines. This allows for the determination of both the potency and the selectivity of the compound. Commonly used cell lines include HeLa (cervical cancer), SK-BR-3 and MCF-7 (breast cancer), and NCI-H460 (non-small cell lung cancer), among others. While specific data on 7-Chloro-5-fluoroindoline-2,3-dione is not extensively available in public literature, the isatin (B1672199) scaffold and its derivatives have been the subject of numerous anticancer studies.

For instance, a series of isatin derivatives have been synthesized and evaluated for their cytotoxic activities. In one such study, the damage caused by a related compound was so severe in HeLa cells that it led to the rupture of the cell membrane and subsequent release of cytoplasm. researchgate.net The same compound induced apoptosis in SK-BR-3 cells, causing them to become circular. researchgate.net In MCF-7 cells, the cytotoxicity was also noted, though it was characterized by the clustering of apoptotic bodies. researchgate.net

The general approach for these assays involves treating the cancer cells with varying concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a colorimetric readout proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Illustrative Cytotoxicity Data for Related Isatin Derivatives

Cell Line Compound Type IC50 (µM) Reference
HeLa Isatin Derivative Not Specified researchgate.net
SK-BR-3 Isatin Derivative Not Specified researchgate.net
MCF-7 Isatin Derivative Not Specified researchgate.net
HT29 Indole-aryl amide Selective Toxicity mdpi.com

Note: This table is illustrative and based on findings for related indole (B1671886) and isatin derivatives, as specific data for this compound is not publicly available.

Antimicrobial Activity Assessments

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The indoline-2,3-dione scaffold has been explored for its potential antibacterial and antifungal properties.

The antimicrobial efficacy of a compound is determined by its ability to inhibit the growth of or kill various microorganisms, including Gram-positive and Gram-negative bacteria and fungal strains. Standard methods for this evaluation include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

While specific studies on the antimicrobial spectrum of this compound are limited, research on related halogenated indoles provides some insights. For example, various fluorinated indol-2-one (B1256649) hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The presence of a fluorine atom at the 7-position of the indole ring has been shown to enhance anti-MRSA activity. nih.gov

Table 2: Illustrative Antimicrobial Activity of Related Halogenated Indoles

Microbial Strain Compound Type MIC (mg/L) Reference
MRSA (Chaoyang) 7-fluoro-indol-2-one hybrid 0.39 - 1.56 nih.gov

Note: This table is illustrative and based on findings for related compounds, as specific data for this compound against a broad panel of bacterial and fungal strains is not publicly available.

A modern approach to combating bacterial infections is to target their virulence factors and biofilm-forming capabilities rather than their growth. This can reduce the selective pressure for the development of resistance. Key virulence factors include the production of pigments like prodigiosin (B1679158) (in Serratia marcescens), motility, the formation of a protective extracellular polymeric substance (EPS) matrix in biofilms, and the secretion of enzymes like proteases and lipases, and iron-chelating siderophores.

Studies on indole derivatives have shown that they can interfere with these virulence mechanisms. For example, several fluoroindole derivatives have been found to suppress the production of prodigiosin and biofilm formation in Serratia marcescens in a dose-dependent manner. nih.gov Furthermore, 6-fluoroindole (B127801) and 7-methylindole (B51510) have been shown to inhibit the production of EPS, proteases, and lipases. nih.gov In Pseudomonas aeruginosa, 7-fluoroindole (B1333265) was identified as a potent antivirulence compound that reduced the production of several quorum-sensing regulated virulence factors, including pyocyanin, rhamnolipid, and siderophores (pyoverdine and pyochelin), as well as suppressed swarming motility and protease activity. nih.gov

Table 3: Illustrative Anti-virulence Activity of Related Fluoroindoles

Virulence Factor Bacterial Strain Inhibitory Compound Effect Reference
Prodigiosin Production Serratia marcescens 5-fluoroindole, 6-fluoroindole, 7-fluoroindole Suppression nih.gov
Biofilm Formation Serratia marcescens 5-fluoroindole, 6-fluoroindole, 7-fluoroindole Reduction nih.gov
Motility (Swimming & Swarming) Serratia marcescens 5-fluoroindole, 6-fluoroindole, 7-fluoroindole Suppression nih.gov
EPS Production Serratia marcescens 6-fluoroindole Inhibition nih.gov
Protease & Lipase Secretion Serratia marcescens 6-fluoroindole Inhibition nih.gov

Note: This table presents findings for related fluoroindoles, as specific data for this compound is not publicly available.

Other Relevant Pharmacological Activity Screening Methodologies

Beyond anticancer and antimicrobial activities, the isatin scaffold has been investigated for a range of other pharmacological effects.

The ability of a compound to inhibit platelet aggregation is a key indicator of its potential as an antithrombotic agent. This activity is typically evaluated in vitro using platelet-rich plasma. Aggregation is induced by agents such as arachidonic acid, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), and the change in light transmission through the plasma is measured as platelets aggregate.

Future Directions and Emerging Research Avenues for Halogenated Indoline 2,3 Diones

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of halogenated indoline-2,3-diones has traditionally relied on methods that often involve harsh reagents and generate significant waste. However, the growing emphasis on green chemistry is driving the development of more sustainable and environmentally benign synthetic methodologies.

Conventional methods for synthesizing isatin (B1672199) and its derivatives include the Sandmeyer, Stolle, Gassman, and Martinet procedures. nih.gov The Sandmeyer process, a widely used method, involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by cyclization in strong acid. nih.govnih.gov While effective for some analogs, these traditional routes can be problematic, especially for substrates with multiple or lipophilic substituents, often resulting in poor solubility, incomplete reactions, and low yields. nih.govnih.gov

To address these limitations, researchers are exploring a variety of green chemistry approaches:

Catalytic Methods: Modern synthetic strategies are increasingly employing catalytic systems to improve reaction efficiency and reduce environmental impact. sinocurechem.comrsc.orgnih.gov These include the use of Brønsted acids, Lewis acids, and amino acid catalysts to facilitate the synthesis of substituted indoles. rsc.orgnih.govsemanticscholar.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and offer a more energy-efficient alternative to conventional heating. sinocurechem.com One study reported the synthesis of isatin derivatives in aqueous medium using microwave irradiation under catalyst-free and base-free conditions. nih.gov

Solvent-Free and Aqueous Media: Conducting reactions in water or under solvent-free conditions is a key aspect of green chemistry. researchgate.net These approaches minimize the use of volatile and often toxic organic solvents. researchgate.net

Eco-Friendly Reagents: There is a move towards using more environmentally friendly oxidizing agents, such as hydrogen peroxide and molecular oxygen, to replace hazardous reagents traditionally used in the oxidation of indoles to isatins. nih.govijcrt.org

Ionic Liquids: Ionic liquids are being investigated as green and versatile solvents and catalysts that can enable reactions under milder conditions and often without the need for toxic solvents. nih.gov

These advancements are not only making the synthesis of compounds like 7-Chloro-5-fluoroindoline-2,3-dione more sustainable but also opening up new possibilities for creating a wider diversity of derivatives.

Development of Highly Selective and Potent Indoline-2,3-dione Derivatives through Rational Design

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a powerful approach for developing highly selective and potent therapeutic agents. For halogenated indoline-2,3-diones, SAR studies have provided crucial insights into how the position and nature of substituents on the indoline (B122111) ring influence biological activity.

The isatin scaffold is a versatile platform for structural modifications, particularly at the N-1, C-3, and C-5 positions. researchgate.net Halogenation, in particular, has been shown to be a critical factor in modulating the potency and selectivity of these compounds. The introduction of halogens can increase lipophilicity, which may lead to better membrane permeability and enhanced biological activity due to the electronegativity of the halogen atoms. jetir.org

Key findings from SAR studies on halogenated indoline-2,3-diones include:

Position of Halogen Substitution: The location of the halogen atom on the indole (B1671886) ring can significantly impact activity. For example, in a series of meridianins (brominated indole alkaloids), bromine substitution at position 7 and a hydroxyl group at position 4 were found to provide the best inhibitory activity against certain kinases. nih.gov Single bromine substitutions at position 5 or 6 also led to a considerable improvement in potency. nih.gov In some cases, electron-withdrawing groups like halogens at the C-5 position have been shown to enhance anticancer and anti-inflammatory activity. nih.gov

Nature of Substituents: The type of substituent at different positions plays a crucial role. For instance, in a study of 3-substituted indolin-2-ones as tyrosine kinase inhibitors, compounds with a five-membered heteroaryl ring at the C-3 position were highly specific against the VEGF (Flk-1) receptor tyrosine kinase. acs.org In another study, compounds with a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring showed more potent antiproliferative activity than those with a (4-fluorobenzyl) amino-2-oxoethyl substituent. nih.gov

Synergistic Effects: The combination of different substituents can lead to synergistic effects. For example, a study on isatin-based benzene (B151609) sulfonamide derivatives found that a compound bearing two chloro groups and one hydroxyl group on the phenyl ring of the sulfonamide, along with a chloro-substituted isatin, was a more potent inhibitor of α-glucosidase and α-amylase. nih.gov

These SAR insights are instrumental in the rational design of new derivatives of this compound with improved potency and selectivity for specific biological targets.

Integration of Advanced Computational Approaches into Drug Discovery and Development Pipelines

Advanced computational approaches are becoming indispensable tools in modern drug discovery, enabling researchers to predict the properties of molecules and guide the design of new therapeutic agents. For halogenated indoline-2,3-diones, a range of in silico methods are being employed to accelerate the drug discovery and development process.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, stability, and reactivity of molecules. researchgate.netdergipark.org.tr These studies can provide insights into the physicochemical properties of compounds like this compound and its derivatives. dergipark.org.trrsc.orgrsc.org For instance, DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are related to the chemical reactivity of a molecule. dergipark.org.tr

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govacs.org Molecular docking is widely used to understand the binding interactions between indoline-2,3-dione derivatives and their biological targets, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. nih.govacs.orgnih.gov For example, docking studies have been used to investigate the binding of isatin derivatives to enzymes like α-glucosidase, α-amylase, and aminopeptidase (B13392206) N. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test.

Prediction of Activity Spectra for Substances (PASS): PASS is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. ijpsjournal.com It can be used to identify potential new biological targets and assess the bioactivity of novel isatin derivatives. ijpsjournal.com

The integration of these computational methods allows for a more rational and efficient approach to drug discovery, reducing the time and cost associated with synthesizing and screening large numbers of compounds.

Exploration of Novel Biological Targets and Therapeutic Applications for Indoline-2,3-dione Scaffolds

The indoline-2,3-dione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. mdpi.comresearchgate.net While some applications are well-established, ongoing research continues to uncover novel biological targets and therapeutic applications for these compounds.

The versatility of the isatin core allows for the synthesis of a diverse library of compounds with potential therapeutic value in various disease areas:

Anticancer Activity: Isatin derivatives have shown significant potential as anticancer agents, targeting various mechanisms involved in cancer progression. nih.govmdpi.com They have been investigated as inhibitors of protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com Some halogenated isatin derivatives have been reported to exhibit notable anticancer activity. nih.gov

Antimicrobial and Antiviral Activity: The isatin scaffold has been explored for the development of new antimicrobial and antiviral agents. researchgate.net Isatin-derived thiosemicarbazones, for example, have shown anti-leishmanial activity. nih.gov

Neurodegenerative Diseases: Isatin and its derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, owing to their neuroprotective properties. researchgate.netjetir.org

Anti-inflammatory and Analgesic Effects: Indole derivatives have been investigated for their anti-inflammatory and analgesic properties, with some compounds showing potential to modulate key inflammatory pathways. mdpi.comresearchgate.net

Other Therapeutic Areas: The therapeutic potential of isatin derivatives extends to a wide range of other conditions, including diabetes, malaria, and HIV. nih.govnih.govresearchgate.netnih.gov

The ongoing exploration of the biological activities of halogenated indoline-2,3-diones, such as this compound, is likely to lead to the identification of new biological targets and the development of novel therapies for a variety of diseases.

Q & A

What are the optimal synthetic routes for 7-chloro-5-fluoroindoline-2,3-dione, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis of halogenated indoline diones typically involves microwave-assisted reactions or catalytic systems. For example, 5-fluoroindoline-2,3-dione derivatives are synthesized using copper(I) iodide and hydrogen peroxide in ethyl acetate/ethanol under microwave irradiation (66% yield) . Chlorination/fluorination regioselectivity can be controlled by adjusting solvent polarity and catalyst loading. Key parameters include:

  • Temperature: 60°C for optimal reaction kinetics.
  • Catalyst: Copper-based catalysts enhance halogenation efficiency.
  • Microwave irradiation: Reduces reaction time (e.g., 0.17 hours vs. traditional heating).
    Always monitor reaction progress via TLC or HPLC to mitigate side reactions like over-halogenation.

How can computational methods like DFT resolve structural contradictions in halogenated indoline diones?

Level: Advanced
Answer:
Discrepancies between experimental (XRD) and theoretical (DFT) bond lengths/angles often arise due to crystal packing effects or solvent interactions. For example, Tribak et al. (2016) compared XRD data of 5-chloroindoline derivatives with DFT-optimized geometries, identifying deviations in carbonyl bond lengths (<0.02 Å) caused by intermolecular hydrogen bonding . Strategies include:

  • Basis set selection: Use hybrid functionals (e.g., B3LYP) with dispersion corrections.
  • Solvent modeling: Apply implicit solvent models (e.g., PCM) to mimic experimental conditions.
  • Thermal corrections: Account for vibrational entropy in Gibbs free energy calculations.

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Answer:
Key techniques and spectral markers:

  • NMR:
    • ¹H NMR: Fluorine-induced deshielding of adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic H).
    • ¹³C NMR: Carbonyl signals at ~180 ppm (C=O) and halogen-substituted carbons at 110–130 ppm.
  • IR: Strong C=O stretches at 1700–1750 cm⁻¹.
  • Mass spectrometry: Molecular ion peaks ([M+H]⁺) with isotopic patterns confirming Cl/F presence .

How can factorial design optimize reaction parameters for fluorinated indoline diones?

Level: Advanced
Answer:
Factorial design systematically tests variables (e.g., temperature, catalyst ratio, solvent) to identify optimal conditions. For example:

FactorLow LevelHigh Level
Temperature50°C70°C
Catalyst (mol%)5%15%
Solvent polarityEthanolDMF
Response surface methodology (RSM) can model interactions between factors, reducing the number of trials needed. Coupled with AI platforms like COMSOL Multiphysics, this approach accelerates parameter optimization .

What safety protocols are essential when handling fluorinated indoline diones?

Level: Basic
Answer:

  • Storage: In airtight containers under dry, ventilated conditions (≤25°C) to prevent decomposition .
  • Handling: Use explosion-proof equipment to avoid static discharge. Wear nitrile gloves and safety goggles.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

How can AI-driven platforms enhance reaction pathway prediction for halogenated indoline diones?

Level: Advanced
Answer:
AI tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations and experimental data to predict intermediates and transition states. For example:

  • Reaction network analysis: Identifies competitive pathways (e.g., fluorination vs. chlorination).
  • Real-time adjustment: Machine learning algorithms refine predictions based on HPLC/MS data .

What are common side reactions in chloro-fluoro indoline dione synthesis?

Level: Basic
Answer:

  • Over-oxidation: Forms quinone-like byproducts. Mitigate by controlling oxidant (e.g., H₂O₂) concentration .
  • Dimerization: Occurs under high temperatures; use dilute reaction conditions.
  • Regiochemical ambiguity: Employ directing groups (e.g., –NO₂) to enhance selectivity .

How does fluorination position affect electronic properties of indoline diones?

Level: Advanced
Answer:
Fluorine’s electronegativity alters electron density:

  • C-5 Fluorination: Withdraws electron density, reducing carbonyl reactivity (e.g., lower kᵣ in nucleophilic attacks).
  • C-7 Chlorination: Enhances π-stacking in crystal lattices, as seen in XRD studies of 5-chloro derivatives .
    Systematic studies using Hammett constants or computational electrostatic potential maps can quantify these effects.

How do solvent and catalyst systems influence regioselectivity?

Level: Basic
Answer:

  • Polar aprotic solvents (DMF): Stabilize transition states, favoring C-5 halogenation.
  • Protic solvents (EtOH): Promote hydrogen bonding, directing substitution to C-7.
  • Catalysts: Cu(I) salts favor oxidative halogenation, while Pd catalysts enable cross-coupling at less-activated positions .

What challenges exist in correlating bioactivity data with computational predictions?

Level: Advanced
Answer:

  • False positives: In vitro assays may miss off-target effects. Use molecular docking with mutant protein models (e.g., kinase inhibitors).
  • Solubility discrepancies: Adjust QSPR models to account for logP variations in halogenated compounds.
  • Data integration: Platforms like RCSB PDB enable cross-referencing of structural and bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-fluoroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
7-Chloro-5-fluoroindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.